molecular formula C18H14ClN3O5 B2748514 ethyl 3-(4-chloro-3-nitrobenzamido)-1H-indole-2-carboxylate CAS No. 850929-56-5

ethyl 3-(4-chloro-3-nitrobenzamido)-1H-indole-2-carboxylate

Cat. No.: B2748514
CAS No.: 850929-56-5
M. Wt: 387.78
InChI Key: ZBYGCFHGNNJSOI-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chloro-3-nitrobenzamido)-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chloro and nitro group on the benzamido moiety, which is attached to the indole ring system. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-chloro-3-nitrobenzamido)-1H-indole-2-carboxylate typically involves a multi-step process. One common method starts with the preparation of 4-chloro-3-nitrobenzoic acid, which is then converted to its corresponding acid chloride using reagents such as thionyl chloride. The acid chloride is then reacted with 1H-indole-2-carboxylic acid in the presence of a base like triethylamine to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chloro-3-nitrobenzamido)-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Amines, thiols, bases like sodium hydroxide

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products Formed

    Reduction: Ethyl 3-(4-amino-3-nitrobenzamido)-1H-indole-2-carboxylate

    Substitution: Ethyl 3-(4-substituted-3-nitrobenzamido)-1H-indole-2-carboxylate

    Hydrolysis: 3-(4-chloro-3-nitrobenzamido)-1H-indole-2-carboxylic acid

Scientific Research Applications

Ethyl 3-(4-chloro-3-nitrobenzamido)-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 3-(4-chloro-3-nitrobenzamido)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can also participate in electrophilic aromatic substitution reactions, further contributing to the compound’s activity .

Comparison with Similar Compounds

Ethyl 3-(4-chloro-3-nitrobenzamido)-1H-indole-2-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and the indole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O5/c1-2-27-18(24)16-15(11-5-3-4-6-13(11)20-16)21-17(23)10-7-8-12(19)14(9-10)22(25)26/h3-9,20H,2H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYGCFHGNNJSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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